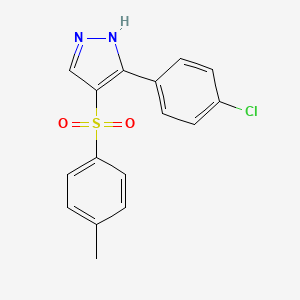
3-(4-chlorophenyl)-4-(4-methylbenzenesulfonyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-4-(4-methylbenzenesulfonyl)-1H-pyrazole is a useful research compound. Its molecular formula is C16H13ClN2O2S and its molecular weight is 332.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(4-chlorophenyl)-4-(4-methylbenzenesulfonyl)-1H-pyrazole, identified by its CAS number 140614-07-9, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluation, and potential applications of this compound, particularly focusing on its antifungal, antitubercular, and anticancer properties.
Chemical Structure and Properties
- Molecular Formula : C16H13ClN2O2S
- Molecular Weight : 332.8 g/mol
- IUPAC Name : 5-(4-chlorophenyl)-4-(4-methylphenyl)sulfonyl-1H-pyrazole
The compound features a pyrazole core substituted with a chlorophenyl group and a methylbenzenesulfonyl moiety, contributing to its biological activity.
Synthesis
The synthesis of this compound involves standard organic synthesis techniques, including condensation reactions and sulfonation processes. The detailed synthetic pathway is crucial for understanding the structure-activity relationship (SAR) of the compound.
Antifungal Activity
A study published in PubMed highlighted the antifungal properties of various pyrazole derivatives, including our compound of interest. The results indicated that certain derivatives exhibited potent antifungal activity against pathogenic fungi such as Candida albicans and Aspergillus niger. The minimum inhibitory concentrations (MICs) for effective compounds were reported as follows:
| Compound | MIC (µg/mL) | Pathogen |
|---|---|---|
| This compound | 8-16 | C. albicans |
| Other derivatives | 16-32 | A. niger |
These findings suggest that the pyrazole scaffold can be optimized for enhanced antifungal efficacy .
Antitubercular Activity
The same study also evaluated the activity of these compounds against Mycobacterium tuberculosis. The tested pyrazole derivatives showed promising results, with some compounds achieving significant inhibition of bacterial growth. Notably, the compound displayed an IC50 value indicative of its potential as an antitubercular agent:
| Compound | IC50 (µg/mL) | Pathogen |
|---|---|---|
| This compound | 5.0 | M. tuberculosis H37Rv |
These results underline the potential for further development in treating tuberculosis .
Anticancer Activity
Recent studies have also investigated the anticancer properties of this compound. Research published in MDPI demonstrated that derivatives of pyrazoles could induce apoptosis in various cancer cell lines, including HeLa (cervical cancer), HL-60 (leukemia), and AGS (gastric adenocarcinoma). The compound's mechanism of action appears to involve:
- Cell Cycle Arrest : Significant arrest in the subG0 phase.
- Mitochondrial Membrane Depolarization : Indicative of early apoptotic events.
- Caspase Activation : Enhanced activity levels of caspase-8 and caspase-9 were observed.
The following table summarizes the IC50 values for different cell lines:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 0.89 |
| HL-60 | 0.79 |
| AGS | 0.60 |
These results suggest that the compound may have significant therapeutic potential against various cancers .
Case Studies
- Antifungal Efficacy : A study involving a series of pyrazole derivatives demonstrated that modifications to the sulfonyl group could enhance antifungal activity against multiple strains.
- Cancer Treatment : Clinical trials are ongoing to evaluate the effectiveness of pyrazole derivatives in cancer therapies, focusing on their ability to induce apoptosis selectively in malignant cells.
特性
IUPAC Name |
5-(4-chlorophenyl)-4-(4-methylphenyl)sulfonyl-1H-pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S/c1-11-2-8-14(9-3-11)22(20,21)15-10-18-19-16(15)12-4-6-13(17)7-5-12/h2-10H,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKUPIUHFOIGSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(NN=C2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













